A-317491 sodium salt hydrate is a selective and high-affinity antagonist of the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family involved in various physiological processes, including pain perception. This compound has demonstrated significant antinociceptive effects, making it a subject of interest in pain management research. The molecular formula for A-317491 sodium salt hydrate is , with a molecular weight of approximately 609.54 g/mol .
A-317491 sodium salt hydrate is classified as a non-nucleotide antagonist targeting P2X receptors. It has been sourced from reputable suppliers such as Tocris Bioscience and Sigma-Aldrich, where it is available for laboratory research purposes . Its high purity level (≥98% by HPLC) ensures reliability in experimental settings.
The synthesis of A-317491 sodium salt hydrate involves multiple steps, typically starting from simpler organic compounds. The detailed synthetic pathway is proprietary to manufacturers, but it generally includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity.
A-317491 sodium salt hydrate primarily functions as an antagonist by blocking the activation of P2X3 and P2X2/3 receptors. Key reactions include:
In vivo studies have shown that A-317491 effectively reduces mechanical allodynia and thermal hyperalgesia in models of neuropathic pain, validating its therapeutic potential .
The mechanism of action for A-317491 sodium salt hydrate involves:
Research indicates that this antagonism results in significant reductions in pain responses in experimental models, supporting its potential as a novel analgesic agent .
A-317491 sodium salt hydrate exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and formulation into therapeutic products.
A-317491 sodium salt hydrate is primarily utilized in scientific research related to:
Its selective antagonistic properties make it an invaluable tool for researchers exploring pain mechanisms and potential treatments.
A-317491 sodium salt hydrate possesses a structurally complex, non-nucleotide organic framework characterized by multiple aromatic systems and charged functional groups. The core molecular structure is defined by the chemical name: 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid disodium salt hydrate [3] [5]. Its molecular formula is represented as C₃₃H₂₇NO₈ + xNa⁺ + xH₂O, reflecting the variable hydration state and salt formation [4] [9].
A critical aspect of its molecular identity is the presence of chiral stereochemistry at the tetralin moiety. The biologically active form exists exclusively as the (S)-enantiomer, designated as A-317491, whereas its enantiomeric counterpart (R-configuration, designated A-317344) demonstrates significantly reduced receptor binding affinity and lacks meaningful pharmacological activity in pain models [4] [8] [9]. This stereospecificity underscores the precise three-dimensional requirements for effective interaction with the P2X3 and P2X2/3 receptor binding sites. The structure incorporates a 1,2,4-benzenetricarboxylic acid moiety, which upon sodium salt formation, contributes three anionic carboxylate groups, significantly enhancing water solubility compared to the protonated acid form [3] [6].
Structural Element | Description | Functional Significance |
---|---|---|
Core Skeleton | Three aromatic rings (naphthalene, phenoxyphenyl, benzenetricarboxylic acid) | Provides structural rigidity and interaction surfaces |
Stereogenic Center | (S)-configuration at the 1-position of 1,2,3,4-tetrahydro-naphthalene | Essential for high potency receptor binding and selectivity [4] [9] |
Ionic Groups | Three carboxylate anions (as trisodium salt) | Enhances aqueous solubility and influences pharmacokinetics |
Amide Linker | -N(H)C(O)- connecting tetralin and tricarboxylphenyl groups | Defines spatial orientation of pharmacophores |
Hydration | Variable water molecules (xH₂O) | Affects crystalline form stability and solubility |
While detailed crystallographic parameters for the sodium salt hydrate form are not fully public domain, X-ray crystallography studies have played a pivotal role in elucidating the binding mode of A-317491 to its target receptors. Landmark research utilizing X-ray structures defined the gating cycle of the human P2X3 receptor and provided direct visualization of the antagonist binding site, confirming the competitive antagonism exerted by A-317491 [4] [8]. These structural insights revealed how the molecule sterically occludes the ATP binding pocket, preventing channel activation.
Spectroscopic characterization supports the compound's identification and purity assessment:
VEMCGHRDAPMXLI-VYEUTZPBSA-N
[3] [5]) enable unambiguous spectral prediction and database matching. The SMILES string specifically denotes the stereochemistry: O=C(C1=CC(C(O)=O)c(cc1C(O)=O)C(=O)N(Cc2cccc(Oc3ccccc3)c2)[C@H]4CCCc5ccccc45.[Na].[H]O[H]
[3] [5].Identifier Type | Value | Source |
---|---|---|
SMILES | O=C(C1=CC(C(O)=O)c(cc1C(O)=O)C(=O)N(Cc2cccc(Oc3ccccc3)c2)[C@H]4CCCc5ccccc45.[Na].[H]O[H] | Sigma-Aldrich [3] [5] |
InChI Key | VEMCGHRDAPMXLI-VYEUTZPBSA-N | Sigma-Aldrich [3] [5] |
PubChem CID | 71576673 (Parent), 9829395 (Hydrate) | PubChem, Alomone Labs [1] [4] [9] |
CAS No. | 475205-49-3 | Alomone Labs, MedChemExpress [4] [6] [7] |
A-317491 sodium salt hydrate exhibits distinct solubility characteristics crucial for its experimental handling and formulation:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: